4-Bromoacenaphthylene
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Overview
Description
4-Bromoacenaphthylene is a brominated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a bromine atom attached to the acenaphthylene structure, which consists of a fused tricyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoacenaphthylene can be synthesized through the bromination of acenaphthylene. One common method involves the use of bromine chloride as the brominating agent, with acenaphthene as the starting material. The reaction is typically carried out in the presence of a halogeno-chain hydrocarbon or halogenated aryl-hydrocarbon solvent, under the action of an initiator or ultraviolet radiation. Lewis acids are often used as catalysts to facilitate the bromination process .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually precipitated in a powdery form by dripping the reaction solution into hot water containing a surfactant .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoacenaphthylene undergoes various types of chemical reactions, including:
Electrophilic Addition: The addition of bromine to acenaphthylene and its derivatives can result in the formation of cis- and trans-1,2-dibromoacenaphthenes.
Photocycloaddition: This compound can participate in photocycloaddition reactions with cyclopentadiene, yielding different cycloadducts depending on the reaction conditions.
Common Reagents and Conditions:
Bromine: Used for electrophilic addition reactions.
Cyclopentadiene: Used in photocycloaddition reactions.
Solvents: Aprotic solvents like dioxane are commonly used to influence the stereochemistry of the reactions.
Major Products:
1,2-Dibromoacenaphthenes: Formed through electrophilic addition of bromine.
Cycloadducts: Formed through photocycloaddition with cyclopentadiene.
Scientific Research Applications
4-Bromoacenaphthylene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromoacenaphthylene involves its reactivity towards electrophiles and its ability to participate in addition reactions. The presence of the bromine atom enhances the compound’s electrophilic properties, making it more reactive towards nucleophiles. The stereochemistry of its reactions is influenced by the solvent polarity and the nature of the substituents on the acenaphthylene ring .
Comparison with Similar Compounds
1-Bromoacenaphthylene: Another brominated derivative with similar reactivity but different substitution patterns.
Acenaphthene: The parent compound without the bromine atom, used as a starting material for the synthesis of brominated derivatives.
Uniqueness: 4-Bromoacenaphthylene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other brominated acenaphthylene derivatives. Its ability to participate in a variety of chemical reactions and its applications in catalysis and material science highlight its versatility and importance in scientific research.
Properties
CAS No. |
23921-32-6 |
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Molecular Formula |
C12H7Br |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
4-bromoacenaphthylene |
InChI |
InChI=1S/C12H7Br/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-7H |
InChI Key |
SLKWRPNSYYDOKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C=C3)Br |
Origin of Product |
United States |
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